molecular formula C22H20ClN5OS B2955000 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 886926-18-7

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2955000
CAS No.: 886926-18-7
M. Wt: 437.95
InChI Key: FTUDTRXUVODTIE-UHFFFAOYSA-N
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Description

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. This compound functions by covalently binding to the catalytic cysteine residue within MALT1's paracaspase domain, effectively blocking its ability to cleave substrate proteins such as A20, CYLD, and RelB. The inhibition of MALT1 proteolytic activity dampens the downstream NF-κB signaling and NF-κB-dependent gene expression, which is essential for the growth and survival of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) that is dependent on chronic B-cell receptor signaling. Consequently, this inhibitor is a critical research tool for investigating the pathophysiology of B-cell malignancies and for exploring the role of MALT1 in T-cell and B-cell activation, as well as in various autoimmune and inflammatory disease models. Its high selectivity and irreversible mechanism of action make it a valuable compound for target validation studies and for probing the complex biology of the CBM (CARD11-BCL10-MALT1) signalosome complex in immunological research.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-16-4-10-19(11-5-16)24-21(29)15-30-22-26-25-20(28(22)27-12-2-3-13-27)14-17-6-8-18(23)9-7-17/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDTRXUVODTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 886931-95-9) is a novel synthetic molecule with potential pharmacological applications. The structure incorporates a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C18H15ClN6OSC_{18}H_{15}ClN_{6}OS, with a molecular weight of 430.9 g/mol. The presence of the triazole and pyrrole moieties contributes significantly to its biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₆OS
Molecular Weight430.9 g/mol
CAS Number886931-95-9

Antimicrobial Activity

Research indicates that compounds with triazole and thiol groups exhibit notable antimicrobial properties. A study conducted on similar triazole derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives containing the pyrrole and triazole structures can induce apoptosis in various cancer cell lines. For example, compounds related to this scaffold have been tested against A-431 (human epidermoid carcinoma) cells, showing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The thioacetamide derivative has been evaluated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Experimental data suggest that such compounds can reduce inflammation markers in animal models .

The biological activity of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and MAO-B, leading to reduced inflammation and modulation of neurotransmitter levels.
  • Receptor Interaction : It has been shown to bind effectively to serotonin receptors (5-HT6R and 5-HT3R), influencing various neurological pathways .
  • Cellular Pathways : The presence of the triazole moiety allows for interaction with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects against rapidly dividing cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Anticancer Study : A derivative with a similar scaffold was tested against breast cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 10 µM.
  • Antimicrobial Testing : In a comparative study, compounds derived from pyrrole and triazole frameworks exhibited greater antibacterial activity than traditional antibiotics against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name & ID Substituents on Triazole Core Acetamide Linkage Molecular Formula Molecular Weight (g/mol) Key Properties/Predictions
Target Compound : 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide 5-(4-chlorobenzyl), 4-(1H-pyrrole N-(p-tolyl) C23H20ClN5OS 465.96 High lipophilicity (Cl group); predicted enzyme inhibition
Analog 1 : 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide 5-(4-chlorobenzyl), 4-(1H-pyrrole N-(m-tolyl) C23H20ClN5OS 465.96 Lower binding affinity (meta-methyl vs. para-methyl steric effects)
Analog 2 : 2-((5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide 5-(2-methoxyphenyl), 4-(1H-pyrrole N-(4-methylbenzyl) C23H23N5O2S 433.5 Enhanced solubility (methoxy group); unconfirmed CNS activity
Analog 3 : 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide 5-(3-methoxyphenyl), 4-(1H-pyrrole N-(4-methylbenzyl) C23H23N5O2S 433.5 Moderate enzyme inhibition (meta-substitution)

Key Insights:

Para-substitution (p-tolyl in the target compound vs. m-tolyl in Analog 1) improves steric alignment for receptor binding, as seen in computational models of similar triazoles .

Biological Activity Predictions :

  • Compounds with chlorinated aromatic groups (target and Analog 1) show higher predicted cytotoxicity in PASS models, likely due to enhanced electrophilic reactivity .
  • Methoxy-substituted analogs (Analog 2 and 3) are hypothesized to target CNS receptors, though experimental validation is pending .

Synthesis and Characterization :

  • All compounds were synthesized via a universal route involving cyclization of thiosemicarbazides and alkylation with chloroacetamide derivatives, followed by spectroscopic validation (1H NMR, LC-MS) .

Q & A

Q. What are the established synthetic routes for 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide?

The compound is synthesized via a multi-step process involving:

  • Step 1 : Condensation of 4-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C.
  • Step 2 : Reaction with p-toluidine to form the acetamide derivative.
  • Purification : Recrystallization from ethanol-DMF mixtures or chromatography . Structural confirmation is achieved via ¹H NMR, IR, LC-MS , and elemental analysis .

Q. How is the structural integrity of this compound validated experimentally?

  • ¹H NMR : Confirms proton environments (e.g., aromatic protons, pyrrole/triazole moieties).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide).
  • LC-MS : Validates molecular weight and purity (>95% by HPLC).
  • Elemental Analysis : Ensures correct C, H, N, S composition (±0.3% theoretical values) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or ethanol at 10–20 mM.
  • Stability : Stable at −20°C for >6 months. Degrades in acidic/basic conditions (hydrolysis of acetamide or triazole-thioether bonds) .

Advanced Research Questions

Q. How can molecular docking and PASS predictions guide the identification of biological targets for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, receptors). Validate docking poses with MD simulations (100 ns) .
  • PASS Prediction : Predicts antibacterial, antifungal, or anticancer activity (Pa > 0.7). Cross-validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Case Example : If cytotoxicity varies between MTT and apoptosis assays:
  • Replicate Experiments : Perform triplicate runs with standardized protocols.
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic Studies : Conduct flow cytometry (Annexin V/PI staining) to confirm apoptosis .

Q. What strategies are effective for optimizing the synthetic yield of this compound?

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite design to optimize reaction parameters (temperature, solvent ratio, catalyst loading).
  • Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency (e.g., Omura-Sharma-Swern oxidation methodology) .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Analog Synthesis : Replace 4-chlorobenzyl with 4-fluorobenzyl or modify the pyrrole ring to imidazole.
  • Biological Testing : Compare IC₅₀ values against parent compound in enzyme inhibition assays.
  • Computational Analysis : Calculate Hammett constants or electrostatic potentials to rationalize activity trends .

Q. What in vitro ADME properties should be prioritized for preclinical profiling?

  • Permeability : Perform Caco-2 assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Metabolic Stability : Use liver microsomes (t₁/₂ > 30 min desirable).
  • CYP Inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 10 μM preferred) .

Methodological Notes

  • Data Validation : Always cross-reference spectral data with PubChem/DSSTox entries to ensure accuracy .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to maintain reproducibility and regulatory alignment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.